molecular formula C19H24N4O3 B2689508 1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea CAS No. 2034248-45-6

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Cat. No.: B2689508
CAS No.: 2034248-45-6
M. Wt: 356.426
InChI Key: FTGIQCUFVCCBPA-JCNLHEQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group, a pyrimidin-2-yloxy group, and a cyclohexylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Methoxybenzyl Intermediate: : The synthesis begins with the preparation of the 4-methoxybenzyl intermediate. This can be achieved through the reaction of 4-methoxybenzaldehyde with a suitable reducing agent, such as sodium borohydride, to form 4-methoxybenzyl alcohol. The alcohol is then converted to the corresponding bromide using phosphorus tribromide.

  • Cyclohexylurea Formation: : The next step involves the preparation of the cyclohexylurea intermediate. This can be synthesized by reacting cyclohexylamine with an isocyanate derivative, such as phenyl isocyanate, under controlled conditions to form the cyclohexylurea moiety.

  • Coupling Reaction: : The final step involves the coupling of the 4-methoxybenzyl bromide with the cyclohexylurea intermediate in the presence of a base, such as potassium carbonate, to form the desired compound. The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrimidin-2-yloxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of aldehydes, carboxylic acids, and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of new derivatives with modified functional groups.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biology: The compound can be used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound may find use in the development of new materials, catalysts, and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and biological activity. The exact mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-3-(cyclohexyl)urea: Lacks the pyrimidin-2-yloxy group, which may result in different biological activity and chemical properties.

    1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea: Contains a pyridin-2-yloxy group instead of a pyrimidin-2-yloxy group, which may affect its binding affinity and selectivity for certain targets.

Uniqueness

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is unique due to the presence of both the methoxybenzyl and pyrimidin-2-yloxy groups, which impart specific chemical and biological properties. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in various scientific research applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(4-pyrimidin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-16-7-3-14(4-8-16)13-22-18(24)23-15-5-9-17(10-6-15)26-19-20-11-2-12-21-19/h2-4,7-8,11-12,15,17H,5-6,9-10,13H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGIQCUFVCCBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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